3,4,5-Trimethoxyphenylacetaldehyde

説明

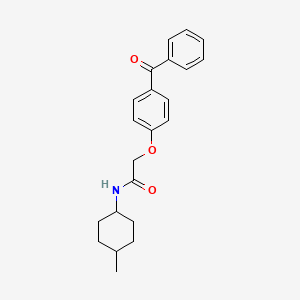

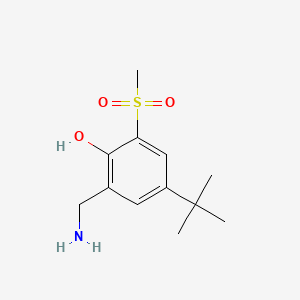

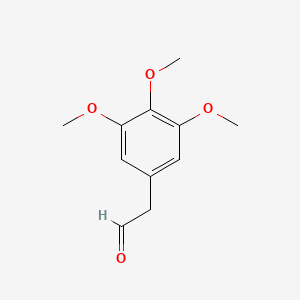

3,4,5-Trimethoxyphenylacetaldehyde (TMPA) is a chemical compound with the molecular formula C11H14O4 . It is also known by other names such as 2-(3,4,5-trimethoxyphenyl)acetaldehyde and 3,4,5-Trimethoxybenzeneacetaldehyde .

Synthesis Analysis

The synthesis of TMPA has been described in various scientific literature . For instance, one method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid .Molecular Structure Analysis

The molecular structure of TMPA consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact mass is 210.08920892 g/mol and the monoisotopic mass is also 210.08920892 g/mol .Chemical Reactions Analysis

TMPA, as an intermediate metabolite of mescaline, is oxidized to 3,4,5-trimethoxyphenylacetic acid by mouse hepatic microsomes . This reaction is NADPH-dependent and can be inhibited by certain substances .Physical And Chemical Properties Analysis

TMPA has a molecular weight of 210.23 g/mol . It has a topological polar surface area of 44.8 Ų and a complexity of 181 . It has no hydrogen bond donors but has 4 hydrogen bond acceptors .科学的研究の応用

Pharmacophore in Medicinal Chemistry

The Trimethoxyphenyl (TMP) group, which is a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Microbial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Anti-Viral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Neurological Applications

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Synthesis of Novel Derivatives

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . These synthesized compounds showed prominent activity against both cancer cell lines .

Antifungal Activity

A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .

作用機序

Mode of Action

It is known that this compound belongs to the class of organic compounds known as phenylacetaldehydes . These compounds typically interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as ether and alcohol, but insoluble in water .

Result of Action

Compounds containing the tmp group have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis .

Action Environment

The efficacy and stability of 2-(3,4,5-trimethoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemicals .

将来の方向性

Research on TMPA and related compounds is ongoing. For instance, mescaline, from which TMPA is a metabolite, is being studied for its therapeutic potential . The interest in these compounds is driven by their unique psychoactive properties and the fact that most intoxications appear to be mild and unlikely to produce life-threatening symptoms .

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZYOCOHQGFKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201263 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxyphenylacetaldehyde | |

CAS RN |

5320-31-0 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 3,4,5-Trimethoxyphenylacetaldehyde in the liver?

A1: Research indicates that 3,4,5-Trimethoxyphenylacetaldehyde, a key metabolite of mescaline, undergoes oxidation in the liver. Mouse liver microsomes, in the presence of NADPH and a specific P450 enzyme (P450 MUT-2 or CYP2C29), convert 3,4,5-Trimethoxyphenylacetaldehyde to 3,4,5-trimethoxyphenylacetic acid []. This reaction incorporates molecular oxygen into the final carboxylic acid product, confirming its nature as an oxygenation process [].

Q2: Are there efficient synthetic routes to produce 3,4,5-Trimethoxyphenylacetaldehyde?

A2: Yes, researchers have developed a mild and effective method for synthesizing 2-alkoxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde, a class of compounds to which 3,4,5-Trimethoxyphenylacetaldehyde belongs. This procedure involves the oxidative cleavage of alkene-3-ols using a specific reagent combination: OsO4/Et3N/KIO4/dibenzo-18-crown-6-ether in a benzene/water solvent system [].

Q3: Does 3,4,5-Trimethoxyphenylacetaldehyde exhibit similar pharmacological activity to its parent compound, mescaline?

A3: Studies in mice suggest that 3,4,5-Trimethoxyphenylacetaldehyde, along with other deaminated metabolites of mescaline, display significantly reduced or absent cataleptogenic effects and pentobarbital-induced sleep prolongation compared to mescaline itself []. This implies a potential difference in pharmacological activity between mescaline and its metabolites, including 3,4,5-Trimethoxyphenylacetaldehyde.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。